N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine
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Overview
Description
N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a pyridazine ring substituted with a piperazine moiety, which is further functionalized with a propylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps in the synthesis include:
Cyclization of 1,2-diamine derivatives: This step involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to form protected piperazines.
Deprotection and further cyclization: The protected piperazines are then deprotected using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization to yield the desired piperazinopyrrolidinones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit various biological activities, including antimicrobial and kinase inhibitory properties.
Pyridazinone derivatives: These compounds contain a pyridazine ring with a keto functionality and are known for their broad spectrum of pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propylsulfonyl group, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
N,N-dimethyl-6-(4-propylsulfonylpiperazin-1-yl)pyridazin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2S/c1-4-9-21(19,20)18-7-5-17(6-8-18)13-10-12(16(2)3)11-14-15-13/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOLCTFAOAUYAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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